tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-7-13-6-4-5-10(13)9-14/h4-6H,7-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCPJEVPKGVLGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726834 | |
| Record name | tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174068-78-0 | |
| Record name | tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Mode of Action
It is known that pyrrolopyrazine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function.
Biochemical Pathways
Similar compounds have been shown to impact a variety of pathways, often leading to downstream effects such as the inhibition of cell growth or the induction of apoptosis.
Pharmacokinetics
Similar compounds have been shown to have varying degrees of bioavailability, often influenced by factors such as solubility and stability.
Biological Activity
tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate (CAS No. 1174068-78-0) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Activity
Research indicates that derivatives of pyrrolo[1,2-a]pyrazines exhibit notable anticancer properties. In particular, compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines.
- Mechanism of Action :
- Compounds similar to this compound have been shown to induce apoptosis in cancer cells through the activation of caspases (caspase 3/7, caspase 8, and caspase 9) and modulation of the NF-κB pathway .
- The compounds may also promote autophagy, as indicated by increased expression of beclin-1 and inhibition of mTOR pathways .
Antidepressant Effects
Some derivatives of pyrrolo[1,2-a]pyrazines have been reported to exhibit antidepressant-like effects in animal models. For instance, modifications at specific positions on the pyrrolo[1,2-a]pyrazine scaffold have shown effectiveness in preventing reserpine-induced ptosis in mice at doses ranging from 10 to 200 mg/kg .
Study on Anticancer Activity
In a comparative study involving various nitrogen-containing compounds, this compound was assessed alongside known chemotherapeutics like cisplatin. The MTT assay revealed that compounds with similar moieties displayed stronger cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231) compared to cisplatin .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| tert-butyl derivative | MCF-7 | X | Apoptosis induction via caspases |
| Cisplatin | MCF-7 | Y | DNA crosslinking |
| tert-butyl derivative | MDA-MB-231 | X | Autophagy induction |
| Cisplatin | MDA-MB-231 | Y | DNA crosslinking |
Note: Specific IC50 values need to be filled based on experimental data.
Antidepressant Activity in Animal Models
A study evaluating the antidepressant potential of various pyrrolo[1,2-a]pyrazine derivatives found that certain modifications led to significant behavioral improvements in rodent models subjected to stress tests. The effective doses ranged from 40 mg/kg to 65 mg/kg for achieving notable protection against depressive-like symptoms .
Scientific Research Applications
Medicinal Chemistry
The pyrazine ring system, which includes the structure of tert-butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate, is known for its biological activity. Compounds with similar structures have been reported as:
- Antiproliferative agents : These compounds exhibit properties that inhibit the growth of cancer cells.
- CXCR3 antagonists : Important in modulating immune responses and could be useful in treating autoimmune diseases.
- CB1 antagonists : Potential applications in obesity treatment by blocking cannabinoid receptors.
Research indicates that modifications to the pyrazine structure can enhance these biological activities, making it a promising candidate for further investigation in drug design .
Anticorrosive Properties
Recent studies have explored the anticorrosive capabilities of heterocyclic compounds similar to this compound. For instance, related compounds have shown significant inhibition of corrosion on carbon steel in acidic environments. The effectiveness of these compounds often correlates with their concentration and the nature of their chemical structure.
In one study, a derivative demonstrated an inhibition efficiency of 91.5% at a concentration of 25 ppm in corrosive media, highlighting the potential for these compounds in protective coatings and materials science applications .
Fluorescence Properties
The fluorescence characteristics of pyrazine derivatives are also being investigated. The ability to emit light upon excitation makes these compounds suitable for use in various optical applications and sensors. Understanding the photophysical properties can lead to advancements in developing fluorescent probes for biological imaging and diagnostics .
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of various pyrazine derivatives on different cancer cell lines. Compounds structurally related to this compound were tested for their ability to inhibit cell growth. Results indicated that certain modifications enhanced cytotoxicity against specific cancer types, suggesting pathways for developing targeted cancer therapies.
Case Study 2: Corrosion Inhibition
In a systematic study on corrosion inhibitors derived from similar heterocycles, researchers assessed their performance in acidic solutions. The study highlighted that specific structural features contributed to stronger adsorption on metal surfaces, which is crucial for effective corrosion protection.
Summary Table of Applications
| Application Area | Description | Example Findings |
|---|---|---|
| Medicinal Chemistry | Development of drugs targeting cancer and autoimmune diseases | Antiproliferative agents; CXCR3 antagonists |
| Anticorrosive Properties | Inhibition of metal corrosion in acidic environments | Up to 91.5% efficiency at 25 ppm |
| Fluorescence Properties | Use in optical applications and biological imaging | Enhanced fluorescence properties observed |
Comparison with Similar Compounds
Chemical Identity :
Physicochemical Properties :
- Storage : Requires storage at 2–8°C in a sealed, dry environment to prevent degradation .
- Safety : Classified under GHS hazard statements H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H332/H335 (respiratory irritation) .
Applications : A versatile intermediate in medicinal chemistry, particularly for synthesizing spirocycles, heterocyclic amines, and bioactive molecules via functionalization at the pyrrolidine nitrogen or the pyrazine ring .
Comparison with Structurally Related Compounds
Functionalized Pyrrolopyrazine Derivatives
Fused-Ring and Spirocyclic Analogs
Bioactive Derivatives
Key Comparative Insights
Structural and Functional Diversity
- Core Modifications: The parent compound’s dihydropyrrolopyrazine core is modified in analogs via fused rings (e.g., pyrido, quinazolinone), spirocycles, or additional heterocycles (e.g., benzo-triazole). These changes alter electronic properties, rigidity, and binding affinity. Substituents like formyl, cyano, and carboxamide introduce reactive handles or modulate solubility.
Q & A
Q. Key factors :
- Temperature : Room temperature minimizes side reactions.
- Purification : Column chromatography is critical for isolating intermediates.
Advanced
Alternative routes involve multicomponent reactions (MCRs) with azide precursors. For example, tert-butyl esters of pyrrolopyrazine derivatives can be synthesized via in situ azide cycloadditions, followed by Boc protection .
Q. Basic
- ¹H NMR : Look for signals corresponding to the tert-butyl group (δ ~1.4 ppm, singlet) and dihydropyrrolopyrazine protons (δ 3.0–4.5 ppm for CH₂ and NH groups) .
- ¹³C NMR : The carbonyl carbon of the Boc group appears at δ ~155 ppm .
Q. Advanced
- High-resolution MS (HRMS) : Use ESI+ mode to detect [M+H]⁺ ions. For example, a related compound (C₁₉H₂₅N₄O₂) showed an exact mass of 341.1972 .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the pyrrolopyrazine core, particularly for stereoisomers .
What mechanistic insights explain the reactivity of tert-butyl-protected dihydropyrrolopyrazines in sulfur extrusion reactions?
Advanced
The reaction of 3H-1,2-dithiole-3-thiones with dihydropyrrolopyrazines proceeds via two possible pathways:
Radical mechanism : Initiated by trimethylphosphite, leading to sulfur atom transfer.
Concerted cycloaddition : Formation of a four-membered thiete intermediate, followed by ring expansion .
Q. Experimental validation :
- Kinetic studies : Monitor reaction progress via TLC or in situ IR spectroscopy.
- Isotopic labeling : Use ³⁴S-labeled reagents to track sulfur migration .
How does the tert-butyl group influence the stability and solubility of dihydropyrrolopyrazine derivatives?
Q. Basic
- Stability : The Boc group protects reactive amines from oxidation or hydrolysis during storage.
- Solubility : Enhances solubility in polar aprotic solvents (e.g., THF, DCM), facilitating purification .
Q. Advanced
- Thermogravimetric analysis (TGA) : The tert-butyl group decomposes at ~150°C, which is critical for thermal stability studies.
- LogP calculations : Predicts lipophilicity; Boc-protected derivatives typically have LogP values <2, making them suitable for aqueous-phase reactions .
What strategies are used to resolve contradictions in reported synthetic yields for tert-butyl dihydropyrrolopyrazines?
Advanced
Discrepancies in yields (e.g., 60% vs. 79% for similar routes) arise from:
Purification methods : Silica gel chromatography vs. recrystallization .
Catalyst loading : Variations in DBU or DMAP concentrations affect cyclization efficiency .
Q. Resolution workflow :
- Reproduce conditions : Strictly follow documented stoichiometry and temperature.
- Scale-down trials : Test small batches to optimize parameters before scaling up.
What are the emerging applications of tert-butyl dihydropyrrolopyrazines in medicinal chemistry?
Q. Advanced
Q. Structure-activity relationship (SAR) :
- Substituent position : Electron-withdrawing groups at C-6 enhance binding (e.g., chloro or bromo derivatives) .
- Boc removal : Deprotection in situ generates free amines for covalent inhibitor design .
How can computational modeling guide the design of tert-butyl dihydropyrrolopyrazine derivatives?
Q. Advanced
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
